
2,5-Dichloro-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-L-histidine is a derivative of the amino acid L-histidine, where two chlorine atoms are substituted at the 2nd and 5th positions of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-L-histidine typically involves the halogenation of L-histidine. One common method is the direct chlorination of L-histidine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for halogenation. This allows for better control over reaction conditions and yields, making the process more efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized histidine derivatives .
Aplicaciones Científicas De Investigación
2,5-Dichloro-L-histidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-L-histidine involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This can affect various biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-L-histidine: Exhibits antimetabolic activity and inhibits protein synthesis.
2-Chloroimidazole: Used in the synthesis of biologically active substances.
2,4,5-Trichloroimidazole: Known for its antibacterial and antihypertensive activities.
Uniqueness
2,5-Dichloro-L-histidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it more reactive in certain chemical reactions compared to its mono-substituted counterparts .
Propiedades
Número CAS |
69609-49-0 |
|---|---|
Fórmula molecular |
C6H7Cl2N3O2 |
Peso molecular |
224.04 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,4-dichloro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7Cl2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |
Clave InChI |
QZMQTYKYFAJDPE-REOHCLBHSA-N |
SMILES isomérico |
C(C1=C(N=C(N1)Cl)Cl)[C@@H](C(=O)O)N |
SMILES canónico |
C(C1=C(N=C(N1)Cl)Cl)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)
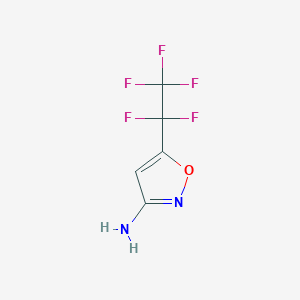
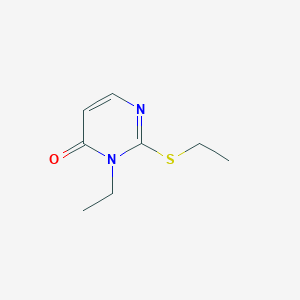

![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
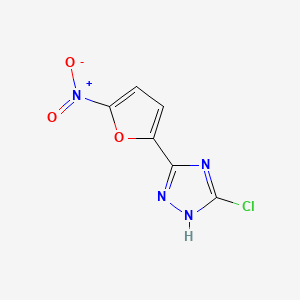
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

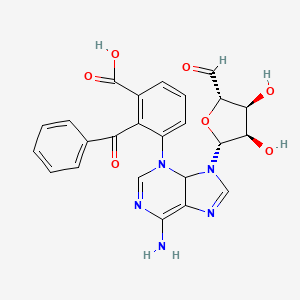

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)
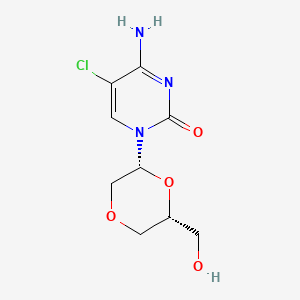

![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
